5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione
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Overview
Description
5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioactivity, making it a valuable target for research and development in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole-1,3-dione derivative. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)isoindole-1,3-dione
- 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione
- 2-(3-Ethoxyphenyl)-5-fluoroisoindole-1,3-dione
- 2-((4-Fluorophenylamino)methyl)-isoindole-1,3-dione
Uniqueness
5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione stands out due to its dual fluorine substitution, which enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogs, which may have only one fluorine atom or different substituents .
Properties
Molecular Formula |
C14H7F2NO2 |
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Molecular Weight |
259.21 g/mol |
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |
InChI Key |
IIJMBMUWXGKGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)F |
Origin of Product |
United States |
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